Cas no 1807178-08-0 (4-Cyano-5-difluoromethoxy-2-methylphenylacetic acid)

4-Cyano-5-difluoromethoxy-2-methylphenylacetic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Cyano-5-difluoromethoxy-2-methylphenylacetic acid
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- Inchi: 1S/C11H9F2NO3/c1-6-2-8(5-14)9(17-11(12)13)3-7(6)4-10(15)16/h2-3,11H,4H2,1H3,(H,15,16)
- InChI Key: PWYIZDBWUJATFF-UHFFFAOYSA-N
- SMILES: FC(OC1C(C#N)=CC(C)=C(C=1)CC(=O)O)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 326
- Topological Polar Surface Area: 70.3
- XLogP3: 2.4
4-Cyano-5-difluoromethoxy-2-methylphenylacetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010011088-500mg |
4-Cyano-5-difluoromethoxy-2-methylphenylacetic acid |
1807178-08-0 | 97% | 500mg |
863.90 USD | 2021-07-06 | |
Alichem | A010011088-250mg |
4-Cyano-5-difluoromethoxy-2-methylphenylacetic acid |
1807178-08-0 | 97% | 250mg |
494.40 USD | 2021-07-06 | |
Alichem | A010011088-1g |
4-Cyano-5-difluoromethoxy-2-methylphenylacetic acid |
1807178-08-0 | 97% | 1g |
1,475.10 USD | 2021-07-06 |
4-Cyano-5-difluoromethoxy-2-methylphenylacetic acid Related Literature
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Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034
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Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
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Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
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Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
Additional information on 4-Cyano-5-difluoromethoxy-2-methylphenylacetic acid
Introduction to 4-Cyano-5-difluoromethoxy-2-methylphenylacetic Acid (CAS No. 1807178-08-0)
4-Cyano-5-difluoromethoxy-2-methylphenylacetic acid, identified by its Chemical Abstracts Service (CAS) number 1807178-08-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of phenylacetic acids, which are well-documented for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, including the presence of a cyano group, difluoromethoxy substituent, and a methyl group on the phenyl ring, contribute to its distinct chemical properties and biological interactions.
The synthesis and characterization of 4-Cyano-5-difluoromethoxy-2-methylphenylacetic acid involve sophisticated organic chemistry techniques that highlight its complexity and utility. The cyano group at the 4-position introduces a polar characteristic, enhancing solubility in polar solvents and facilitating interactions with biological targets. Meanwhile, the difluoromethoxy group at the 5-position introduces fluorine atoms, which are known to modulate metabolic stability and binding affinity in drug molecules. The methyl group at the 2-position further influences the electronic distribution of the aromatic ring, potentially affecting reactivity and biological activity.
In recent years, there has been growing interest in phenylacetic acid derivatives as potential candidates for various therapeutic applications. These compounds have been explored for their roles in modulating neurotransmitter systems, inflammatory responses, and metabolic pathways. Specifically, 4-Cyano-5-difluoromethoxy-2-methylphenylacetic acid has shown promise in preclinical studies as a modulator of certain enzyme systems and receptor interactions. Its structural features make it a valuable scaffold for further derivatization and optimization to enhance pharmacological properties.
One of the most compelling aspects of 4-Cyano-5-difluoromethoxy-2-methylphenylacetic acid is its potential in drug discovery pipelines. The combination of electronic and steric effects introduced by its substituents allows for fine-tuning of biological activity. For instance, the cyano group can serve as a hydrogen bond acceptor, enhancing binding to specific protein targets, while the difluoromethoxy group can improve metabolic stability by preventing rapid degradation. These characteristics make it an attractive candidate for developing novel therapeutics targeting neurological disorders, cardiovascular diseases, and inflammatory conditions.
The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds due to their enhanced bioavailability and binding affinity. 4-Cyano-5-difluoromethoxy-2-methylphenylacetic acid exemplifies this trend, as its structure incorporates fluorine atoms that are known to improve drug-like properties. Recent studies have demonstrated that fluorinated phenylacetic acids can exhibit potent inhibitory effects on various enzymes involved in disease pathways. This has spurred further research into understanding how these structural modifications influence biological activity and how they can be leveraged to develop more effective drugs.
Moreover, the synthesis of 4-Cyano-5-difluoromethoxy-2-methylphenylacetic acid presents an opportunity for exploring novel synthetic methodologies that could be applicable to other complex pharmaceutical intermediates. The multi-step synthesis involving functional group transformations such as cyanation, methylation, and fluorination provides insights into efficient synthetic routes that maintain high yields and purity. These methodologies are crucial for scaling up production and ensuring consistency in pharmaceutical manufacturing processes.
From a medicinal chemistry perspective, 4-Cyano-5-difluoromethoxy-2-methylphenylacetic acid serves as a versatile building block for designing new drug candidates. Its ability to interact with multiple biological targets makes it a promising scaffold for structure-based drug design. By modifying specific substituents or introducing additional functional groups, chemists can generate libraries of derivatives with tailored pharmacological profiles. This approach is particularly valuable in identifying compounds with improved efficacy, selectivity, and reduced side effects.
The role of computational chemistry in studying 4-Cyano-5-difluoromethoxy-2-methylphenylacetic acid cannot be overstated. Advanced computational methods such as molecular dynamics simulations, quantum mechanics calculations, and virtual screening have enabled researchers to predict binding affinities, understand molecular interactions at an atomic level, and accelerate the drug discovery process. These tools provide critical insights into how structural modifications affect biological activity, guiding experimental efforts toward more successful outcomes.
In conclusion,4-Cyano-5-difluoromethoxy-2-methylphenylacetic acid (CAS No. 1807178-08-0) represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique structural features make it a valuable compound for further research and development. As our understanding of its biological activities grows, this molecule is likely to play an increasingly important role in the discovery and development of novel therapeutics that address unmet medical needs.
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